SR9186 is a synthetic, high-affinity ligand that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core molecular clock, linking circadian rhythms to metabolic and inflammatory pathways. While first-generation REV-ERB agonists like SR9009 demonstrated target engagement, their utility in many in vivo experimental designs was limited by significant pharmacokinetic challenges, particularly poor oral bioavailability, which necessitated the development of improved analogs for research applications requiring systemic exposure via oral administration. [REFS-1, REFS-2]
Direct substitution of SR9186 with its close analog SR9009 is operationally invalid for any experimental protocol requiring oral administration. SR9009 is characterized by poor systemic exposure and negligible oral bioavailability, forcing reliance on intraperitoneal (IP) injection for in vivo studies. [1] This fundamental difference in pharmacokinetics makes the two compounds non-interchangeable. SR9186 was specifically developed to overcome this critical limitation, enabling researchers to achieve systemic REV-ERB agonism through the more convenient, less stressful, and often more translationally relevant oral route. This distinction is not a minor optimization but a primary functional differentiator that dictates experimental feasibility and design.
SR9186 was specifically synthesized to overcome the primary operational liability of the widely used REV-ERB agonist, SR9009: its lack of oral bioavailability. Pharmacokinetic studies in mice demonstrated that SR9186 possesses an oral bioavailability of 23%, a significant improvement over SR9009, which has negligible oral availability. [1] This property is not an incidental feature but the core design objective, enabling its use in experimental models where oral gavage is the required or preferred route of administration.
| Evidence Dimension | Oral Bioavailability (F%) in Mice |
| Target Compound Data | 23% |
| Comparator Or Baseline | SR9009 (Not orally bioavailable) |
| Quantified Difference | SR9186 is orally bioavailable, whereas SR9009 is not. |
| Conditions | Pharmacokinetic analysis in C57BL/6 mice following oral gavage. |
This allows for the design of chronic in vivo studies using oral administration, avoiding the stress and potential complications of repeated intraperitoneal injections required for SR9009.
The critical improvements in pharmacokinetic properties were achieved while maintaining potent agonist activity at the molecular targets. In a cell-based reporter assay, SR9186 demonstrated high potency for both REV-ERBα and REV-ERBβ, with EC50 values of 310 nM and 300 nM, respectively. [1] This level of activity is comparable to the benchmark compound SR9011 (EC50 = 480 nM for REV-ERBα), ensuring that the oral bioavailability does not compromise on-target efficacy. [2]
| Evidence Dimension | REV-ERBα Agonist Potency (EC50) |
| Target Compound Data | 310 nM |
| Comparator Or Baseline | SR9011 (~480 nM) |
| Quantified Difference | Maintains comparable, high-nanomolar potency. |
| Conditions | Cell-based Gal4-REV-ERBα co-transfection reporter assay. |
This confirms that the compound is not only orally available but also a potent and effective tool for modulating REV-ERB activity, justifying its selection for efficacy-driven studies.
The practical utility of SR9186's oral bioavailability is confirmed by its ability to modulate REV-ERB target genes in vivo following oral dosing. In a mouse model, oral administration of SR9186 led to a significant repression of the canonical REV-ERB target gene, Bmal1, in the liver. [1] This provides direct evidence of target engagement in a key metabolic tissue through a non-invasive administrative route, a result that cannot be achieved with oral administration of SR9009.
| Evidence Dimension | In Vivo Bmal1 mRNA Repression in Liver |
| Target Compound Data | Significant repression observed after oral dosing. |
| Comparator Or Baseline | SR9009 (Requires IP injection to achieve similar effect) |
| Quantified Difference | Achieves systemic pharmacodynamic effect via oral route, unlike SR9009. |
| Conditions | C57BL/6 mice, liver tissue analysis post-oral administration of SR9186. |
This provides functional proof that the compound reaches its target and elicits a biological response when administered orally, validating its use for in vivo efficacy studies.
For long-term animal studies investigating the role of REV-ERB in metabolic diseases or cancer, SR9186 is the appropriate choice. Its oral bioavailability allows for daily dosing via gavage, which is a more manageable, less stressful, and more consistent method for chronic administration compared to the repeated IP injections required for SR9009. [1]
In behavioral studies or models where stress can be a significant confounding variable, the use of oral SR9186 is highly advantageous. Avoiding the stress induced by daily IP injections can improve data quality and the overall validity of the experimental outcomes.
SR9186 serves as a critical tool compound for researchers specifically studying the absorption, distribution, metabolism, and excretion (ADME) profiles of orally active circadian modulators. Its defined oral availability provides a reliable baseline for developing and validating PK/PD models. [1]